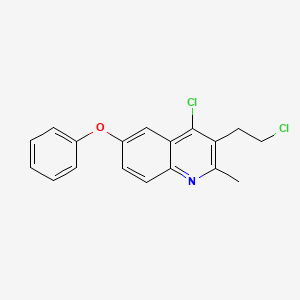

4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline

Description

Properties

IUPAC Name |

4-chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c1-12-15(9-10-19)18(20)16-11-14(7-8-17(16)21-12)22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKLZPKIZYDYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)Cl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylquinoline with 2-chloroethyl chloride in the presence of a base to introduce the chloroethyl group. This intermediate is then reacted with phenol in the presence of a catalyst to form the phenoxy group. The final step involves chlorination to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out to remove the chlorine atoms, leading to the formation of dechlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Substituent Comparison of Selected Quinoline Derivatives

Key Observations :

- Chloroethyl vs.

- Phenoxy vs.

Key Observations :

- Multi-component strategies (e.g., ) are favored for efficiency, whereas stepwise syntheses (e.g., ) allow precise control over substituent placement.

- The target compound’s synthesis shares similarities with Mannich-based routes but requires careful optimization to accommodate the reactive 2-chloroethyl group .

Table 3: Property Comparison

Key Observations :

- The target compound’s higher logP (~3.8) reflects its chloroethyl and phenoxy substituents, which enhance membrane permeability but reduce aqueous solubility compared to nitrosoureas like BCNU .

- Alkylating activity is moderate, likely due to the 2-chloroethyl group’s slower degradation compared to nitrosoureas, which exhibit rapid hydrolysis .

Spectroscopic and Crystallographic Data

- NMR: The target compound’s $^1$H NMR spectrum shows characteristic signals for the phenoxy group (δ ~6.8–7.4 ppm) and chloroethyl protons (δ ~3.6–4.2 ppm), aligning with data for 6-methoxy and 4-phenyl analogs .

- Crystallography: Derivatives like ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate exhibit planar quinoline cores with substituent-dependent torsion angles (e.g., C15–C16–C17 = 123.7°) . Such data suggest the target compound’s conformation may influence receptor binding.

Biological Activity

4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This quinoline derivative exhibits various properties that may be beneficial in treating diseases, particularly cancer and inflammatory conditions. This article synthesizes findings from diverse sources, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloroethyl group and a phenoxy moiety, which are critical for its biological activity. The following table summarizes the structural characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C17H16Cl2N2O |

| Molecular Weight | 351.22 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) 60-cell line screening protocol. The compound was tested at a concentration of 10 µM against various cancer cell lines, including leukemia, melanoma, and breast cancer.

Results from NCI Screening:

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| MCF-7 (Breast Cancer) | 104.68 |

The average growth inhibition across tested lines was approximately 104.68% , indicating a modest anticancer activity with specific sensitivity observed in leukemia cell lines .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation. Quinoline derivatives are known to interact with various biochemical pathways, including:

- Inhibition of Sirtuins : Some studies suggest that quinoline derivatives can inhibit sirtuin enzymes, which play a role in cellular aging and cancer progression .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Key Findings:

- In vitro studies indicated that derivatives similar to this compound significantly inhibited COX-2 expression with IC50 values ranging from 0.063 to 0.090 µM , demonstrating potent anti-inflammatory activity .

Case Studies

- Study on Quinoline Derivatives : A comprehensive evaluation of various quinoline derivatives indicated that modifications to the quinoline structure could enhance both anticancer and anti-inflammatory activities. The study highlighted structure-activity relationships that can inform future drug design .

- Zebrafish Model : In vivo studies utilizing zebrafish embryos demonstrated cytotoxic effects of related compounds, providing insights into their potential toxicity and therapeutic window .

Q & A

Q. Q1. What are the key synthetic strategies for preparing 4-Chloro-3-(2-chloroethyl)-2-methyl-6-phenoxyquinoline, and how can reaction conditions be optimized?

A1. The synthesis of chloroethyl-substituted quinolines often involves nucleophilic substitution or coupling reactions. For example, the introduction of a phenoxy group can be achieved via Williamson ether synthesis under basic conditions (e.g., KOtBu in THF) . Chloroethyl groups may be introduced using chloromethylation reagents, followed by alkylation. Optimization should focus on:

- Temperature control : Reflux in THF (343 K) ensures reaction completion while minimizing side reactions .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity for etherification .

- Workup : Recrystallization from chloroform or acetone yields high-purity crystals .

Q. Q2. How can X-ray crystallography validate the molecular structure of this compound, and what software is recommended for refinement?

A2. Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. Key steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used for resolving hydrogen bonding and π-π interactions .

- Validation : Check for planar deviations (e.g., quinoline rings typically show <0.03 Å deviation) and dihedral angles between substituents (e.g., phenoxy vs. quinoline planes ≈4–69°) .

Advanced Research Questions

Q. Q3. How do weak intermolecular interactions (C–H⋯O/N, π–π stacking) influence the crystal packing and physicochemical properties of this compound?

A3. Weak interactions dictate solubility, melting points, and stability:

- C–H⋯O/N bonds : Stabilize intramolecular conformations (Table 1 in ). For example, C–H⋯O distances of 2.5–3.0 Å contribute to rigid packing.

- π–π stacking : Centroid distances of ~3.7–3.8 Å between quinoline rings enhance crystallinity .

- Graph set analysis : Use Etter’s formalism to classify hydrogen-bonding patterns and predict aggregation behavior .

Q. Q4. What methodologies are recommended for analyzing potential biological activities (e.g., antimicrobial, antitumor) of this quinoline derivative?

A4. Prioritize in silico and in vitro approaches:

Q. Q5. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for similar quinoline derivatives?

A5. Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.